2-(Benzo[b]thiophen-7-yl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2-(1-benzothiophen-7-yl)pyrrolidine |
InChI |
InChI=1S/C12H13NS/c1-3-9-6-8-14-12(9)10(4-1)11-5-2-7-13-11/h1,3-4,6,8,11,13H,2,5,7H2 |
InChI Key |
AEGHZEMELCUGAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=CC3=C2SC=C3 |
Origin of Product |
United States |
Academic Research Trajectories for Novel Fused Heterocyclic Compounds
The development of novel fused heterocyclic compounds is a significant focus of academic research, driven by the need for new therapeutic agents and functional materials. nih.gov The synthesis of complex molecules from simpler, readily available starting materials through cascade reactions is a prominent strategy in this field. nih.gov These reactions allow for the efficient construction of intricate molecular architectures in a single step, which is both economically and environmentally advantageous. nih.gov
Research into fused benzo[b]thiophene derivatives is an active area, with various methods being developed for their construction. researchgate.net These methods often involve domino reactions that take advantage of the reactivity of the sulfur atom in the benzo[b]thiophene ring system. researchgate.netresearchgate.net The exploration of such synthetic routes is crucial for accessing novel chemical space and discovering compounds with unique properties.
Interdisciplinary Research Perspectives for Complex Chemical Architectures
Retrosynthetic Analysis and Strategic Disconnection
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgub.edu This is achieved by conceptually breaking bonds and applying "transforms," which are the reverse of known chemical reactions. ub.edu For this compound, a primary disconnection strategy would involve breaking the bonds of the pyrrolidine (B122466) ring to reveal simpler precursors.
A logical retrosynthetic approach for this compound would involve disconnecting the C2-C3 and N-C5 bonds of the pyrrolidine ring. This leads to two key synthons: a 1,3-dipole equivalent (an azomethine ylide) and a dipolarophile. This disconnection strategy points towards a [3+2] cycloaddition reaction as a powerful final step in the synthesis. The azomethine ylide would be derived from an amino acid and an aldehyde, in this case, benzo[b]thiophene-7-carbaldehyde.
Alternatively, a disconnection across the C5-N bond and the C2-C3 bond could suggest an intramolecular cyclization strategy, such as an aza-Michael addition, from a suitably functionalized linear precursor. This precursor would contain an amine and a Michael acceptor.
Construction of the Pyrrolidine Ring System
The formation of the pyrrolidine ring is the cornerstone of the synthesis of this compound. Several robust methodologies have been developed for this purpose, with 1,3-dipolar cycloaddition reactions and intramolecular cyclization strategies being particularly prominent.
The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a highly efficient and atom-economical method for constructing the pyrrolidine ring. acs.orgnih.govnih.gov This reaction allows for the creation of multiple stereocenters in a single step, making it an attractive approach for the synthesis of complex pyrrolidine-containing molecules. acs.orgnih.gov
Azomethine ylides are reactive intermediates that can be generated in situ from various precursors, most commonly from the condensation of an α-amino acid with an aldehyde or ketone. rsc.orgmdpi.com For the synthesis of this compound, the azomethine ylide would be generated from the reaction of a suitable α-amino acid, such as sarcosine (B1681465) (N-methylglycine), with benzo[b]thiophene-7-carbaldehyde. This ylide would then react with a dipolarophile, like an electron-deficient alkene, to yield the desired pyrrolidine ring system. nih.gov The versatility of this method allows for the introduction of various substituents on the pyrrolidine ring by choosing different starting materials. nih.govrsc.org
| Reactant 1 | Reactant 2 | Dipolarophile | Product | Reference |
| α-amino acid | Aldehyde/Ketone | Alkene | Substituted Pyrrolidine | acs.orgrsc.org |
| Benzo[b]thiophene-7-carbaldehyde | Sarcosine | Ethylene | 1-Methyl-2-(benzo[b]thiophen-7-yl)pyrrolidine |
A significant advantage of the 1,3-dipolar cycloaddition is the potential for stereocontrol, enabling the synthesis of specific stereoisomers of the pyrrolidine product. nih.govrsc.org Diastereoselectivity can often be controlled by the geometry of the azomethine ylide and the nature of the dipolarophile.
For enantioselective synthesis, chiral catalysts, typically metal-ligand complexes, are employed to induce asymmetry in the cycloaddition reaction. acs.orgnih.govrsc.org These catalysts can coordinate with the 1,3-dipole or the dipolarophile, creating a chiral environment that favors the formation of one enantiomer over the other. The development of such catalytic asymmetric [3+2] cycloaddition reactions has been a major focus in organic synthesis, providing access to enantiomerically enriched pyrrolidines. nih.govrsc.org The choice of the metal, the chiral ligand, and the reaction conditions are all crucial for achieving high enantioselectivity.
| Catalyst Type | Ligand Example | Outcome | Reference |
| Chiral Metal Complex | Chiral Phosphine (B1218219) Ligands | High Enantioselectivity | nih.govrsc.org |
| Organocatalyst | Chiral Amines | Enantiomerically Enriched Pyrrolidines | researchgate.net |
An alternative to cycloaddition reactions is the use of intramolecular cyclization strategies, where a linear precursor containing all the necessary atoms for the pyrrolidine ring is cyclized in a subsequent step.
The intramolecular aza-Michael addition is a powerful method for the formation of nitrogen-containing heterocycles, including pyrrolidines. rsc.orgacs.org This reaction involves the intramolecular addition of an amine nucleophile to an α,β-unsaturated carbonyl or nitrile moiety within the same molecule. frontiersin.org
For the synthesis of this compound, a suitable precursor would be an amino-alkene or amino-alkyne bearing the benzo[b]thiophene group at the appropriate position. rsc.org The cyclization would be initiated by a base or a catalyst to promote the nucleophilic attack of the amine onto the activated double or triple bond, forming the five-membered pyrrolidine ring. The stereochemical outcome of the cyclization can often be controlled by using chiral auxiliaries or catalysts. researchgate.net This strategy offers a high degree of flexibility in the design of the starting materials and can be applied to the synthesis of a wide range of substituted pyrrolidines.
| Precursor | Reaction Type | Product | Reference |
| Amino-alkene | Intramolecular Aza-Michael Addition | Pyrrolidine | rsc.orgacs.org |
| Amino-alkyne | Intramolecular Aza-Michael Addition | Pyrrolidine | rsc.org |
Intramolecular Cyclization Strategies
Redox-Neutral C-H Functionalization for Pyrrolidine Scaffolds
Redox-neutral C-H functionalization has emerged as a powerful and environmentally friendly strategy for the synthesis of substituted pyrrolidines. rsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials and external oxidants or reductants. rsc.org A common method involves the reaction of a pyrrolidine with a quinone derivative, such as an o-benzoquinone or a monoprotected p-quinone, which acts as an internal oxidant. nih.govnih.gov
This process typically generates an N-aryliminium ion or an azomethine ylide intermediate. rsc.orgnih.gov This reactive intermediate can then be trapped in situ by a variety of nucleophiles, including boronic acids, to form new carbon-carbon bonds at the α-position of the pyrrolidine ring. rsc.orgnih.gov This methodology has been successfully applied to the α-C-H arylation of both unsubstituted pyrrolidine and pyrrolidin-3-ol. rsc.orgrsc.org The functionalization can be highly regio- and diastereoselective, as demonstrated in the reaction of 2-substituted pyrrolidines where the secondary α-C-H bond is functionalized over the tertiary one. nih.gov
This strategy provides a facile route to α-aryl-substituted pyrrolidines, which are analogues of this compound. rsc.org For instance, the reaction of pyrrolidin-3-ol with a monoprotected p-quinone and subsequent addition of boronic acid nucleophiles yields a series of cis-2-substituted pyrrolidin-3-ols. nih.gov
Table 1: Examples of Redox-Neutral α-C–H Arylation of Cyclic Amines Reaction Conditions: Cyclic amine (0.33 mmol), quinone monoacetal (0.3 mmol), nucleophile (0.45 mmol), and DABCO (0.06 mmol) in toluene (B28343) at 60 °C. rsc.org
| Entry | Cyclic Amine | Nucleophile | Product | Yield (%) |
| 1 | Pyrrolidine | 2-Naphthol | 2-(2-Hydroxynaphthalen-1-yl)pyrrolidine derivative | 90 |
| 2 | Pyrrolidine | 4-(Trifluoromethyl)phenol | 2-(4-(Trifluoromethyl)phenoxy)pyrrolidine derivative | 81 |
| 3 | Tetrahydroisoquinoline | 2-Naphthol | 1-(2-Hydroxynaphthalen-1-yl)tetrahydroisoquinoline derivative | 39 |
| 4 | Piperidine | 2-Naphthol | 2-(2-Hydroxynaphthalen-1-yl)piperidine derivative | 25 |
Metal-Catalyzed Reactions in Pyrrolidine Synthesis
Metal catalysis offers a diverse and efficient toolkit for the construction of the pyrrolidine ring and its derivatives. Various transition metals, including palladium, zinc, nickel, and copper, have been employed to catalyze unique cyclization and coupling reactions.
Palladium-Catalyzed Cyclization/Coupling Reactions
Palladium catalysis is widely used for constructing pyrrolidine scaffolds through various reaction pathways. One prominent method is the enantioselective [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.gov This reaction proceeds through a zwitterionic Pd-TMM intermediate, which adds to the imine followed by cyclization to yield the pyrrolidine ring. nih.gov The development of novel phosphoramidite (B1245037) ligands has enabled high yields and selectivities for a wide variety of imine substrates. nih.gov
Another significant strategy is the palladium(II)-catalyzed aza-Wacker-type cyclization. This intramolecular oxidative amination of olefins has been applied to vinyl cyclopropanecarboxamides to produce highly substituted and conformationally restricted aza[3.1.0]bicycles. nih.gov The mechanism involves nucleopalladation of the olefin, generating an alkylpalladium intermediate that undergoes β-hydride elimination to form the bicyclic product. nih.gov Palladium-catalyzed cascade reactions, which combine multiple steps in a single operation, have also been developed to efficiently synthesize complex molecules containing the pyrrolidine motif. vu.nl
Table 2: Palladium-Catalyzed [3+2] Cycloaddition of N-Boc Imines Reaction Conditions: 0.2 M in toluene with 5 mol% Pd(dba)₂, 10 mol% ligand, 1.6 equiv of TMM precursor, stirred for 4 hours. nih.gov
| Entry | Imine R Group | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-MeO-Ph | 94 | 96 |
| 2 | 4-CF₃-Ph | 91 | 96 |
| 3 | 2-Naphthyl | 94 | 98 |
| 4 | 2-Furyl | 86 | 93 |
Zinc-Catalyzed Cyclization Methodologies
Zinc-based catalysts have been developed for the cyclization of various functionalized substrates, offering a more sustainable alternative to precious metals. nih.gov Zinc complexes supported by acetamidate/thioacetamidate heteroscorpionate ligands have proven effective in catalyzing the intramolecular hydroalkoxylation of alkynyl alcohols and the hydrocarboxylation of alkynyl acids. nih.gov
These reactions typically proceed under mild conditions with low catalyst loadings and show high selectivity for the exo-cyclized product. Mechanistic studies, supported by DFT calculations, suggest that the reaction is initiated by the formation of an alkoxide-zinc intermediate. This is followed by a concerted coupling between the alkyne group and the Zn-O bond to yield the cyclized product. nih.gov While often used for synthesizing oxygen heterocycles, this methodology is relevant for the broader field of heterocycle synthesis, including nitrogen-containing rings. nih.gov Additionally, specific zinc-pyrrolidine complexes have been investigated for their catalytic activity in other reactions, such as the synthesis of cyclic carbonates from CO₂ and epoxides. rsc.org
Nickel-Catalyzed Reductive Cyclization
Nickel catalysis provides a mild and efficient method for the reductive cyclization of various precursors to form pyrrolidines. organic-chemistry.org This approach is a practical alternative to traditional organotin-based radical cyclizations. organic-chemistry.org A common system involves a NiCl₂•DME/Pybox complex as the catalyst with zinc powder as the reductant in a protic solvent like methanol. organic-chemistry.org
The reaction is believed to proceed via a Ni(0)-mediated process that generates carbon-centered radicals from unsaturated alkyl halides. These radicals then undergo cyclization. organic-chemistry.org This methodology has been successfully applied to the enantioselective intramolecular reductive cyclization of N-alkynones to produce pyrrolidines bearing chiral tertiary alcohols with high enantioselectivity. researchgate.net The method tolerates a broad range of functional groups and can be used for both carbo- and heterocycle formation. organic-chemistry.org Furthermore, nickel-catalyzed cyclization/carbonylation reactions have been developed to synthesize 2-pyrrolidinone (B116388) derivatives. nih.gov
Table 3: Enantioselective Nickel-Catalyzed Reductive Cyclization of N-Alkynones researchgate.net
| Substrate R¹ | Substrate R² | Solvent | Yield (%) | Enantiomeric Ratio (er) |
| Phenyl | Methyl | Dioxane | 98 | 98:2 |
| 4-MeO-Ph | Methyl | Dioxane | 97 | 99:1 |
| 2-Thienyl | Methyl | Dioxane | 98 | >99:1 |
| Phenyl | Ethyl | Dioxane | 98 | 98:2 |
Copper-Catalyzed Intramolecular Amination
Copper-catalyzed reactions are a mild and effective means of synthesizing pyrrolidines via intramolecular C-H amination. organic-chemistry.org These methods often involve the direct functionalization of unactivated C(sp³)–H bonds, representing an attractive route to C–N bond formation. nih.gov
One strategy employs N-chlorosulfonamides as precursors. In the presence of a Cu(I)/phosphoric acid catalyst, an N-centered radical is generated. This radical undergoes an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to form a tertiary C-centered radical, which then cyclizes to form the C-N bond, yielding α-quaternary pyrrolidines. sustech.edu.cn Another approach uses N-fluoride amides with tris(pyrazolyl)borate copper complexes as precatalysts. nih.govacs.org Mechanistic studies indicate these reactions can proceed through single-electron or two-electron pathways, with the choice of halide on the nitrogen source (N-F vs. N-Cl) influencing the reaction's favorability. acs.org These methods exhibit excellent functional group tolerance and high regio- and chemoselectivity. organic-chemistry.org
Table 4: Copper-Promoted Intramolecular Aminooxygenation of Alkenes nih.gov
| Substrate Substitution | Product | Diastereomeric Ratio (dr) | Yield (%) |
| α-Substituted | 2,5-cis-Pyrrolidine | >20:1 | 76-97 |
| γ-Substituted | 2,3-trans-Pyrrolidine | ~3:1 | Moderate |
| α-Substituted (N-tethered) | 2,5-trans-Pyrrolidine | Exclusive | High |
Multicomponent Reaction Approaches for Pyrrolidine Derivatives
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials. researchgate.nettandfonline.com This approach is prized for its high atom and step economy, leading to reduced waste and increased synthetic efficiency compared to traditional multi-step syntheses. researchgate.netdntb.gov.ua
MCRs have become a go-to method for preparing structurally diverse pyrrolidine derivatives. dntb.gov.ua A common strategy involves the [3+2] cycloaddition of azomethine ylides, which can be generated in situ from the reaction of an α-amino acid and an aldehyde. tandfonline.com These 1,3-dipoles then react with various dipolarophiles to construct the pyrrolidine ring. tandfonline.com MCRs can be performed under various conditions, including catalyst-free, catalyst-based, microwave-assisted, and ultrasound-irradiated setups. tandfonline.comdntb.gov.ua The ability to construct multiple stereogenic centers in a single, one-pot operation makes MCRs a powerful tool for generating libraries of complex and biologically relevant pyrrolidine-containing molecules. nih.gov
Green Chemistry Approaches in Pyrrolidine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrrolidine to reduce environmental impact and improve efficiency. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving atom economy.
Key green strategies in pyrrolidine synthesis include:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields compared to conventional heating methods. This technique reduces the consumption of solvents, making it an environmentally sustainable approach. For instance, the synthesis of various five-membered nitrogen heterocycles, including pyrrolidines, has been shown to be more efficient under microwave irradiation, yielding purer products in less time.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. This approach enhances synthetic efficacy and reduces waste due to its high atom and step economy, which minimizes the need for solvent-intensive extraction and purification steps. The synthesis of pyrrolidine derivatives through 1,3-dipolar cycloaddition reactions of azomethine ylides is a notable example of an MCR.
Use of Eco-Friendly Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like water or ethanol (B145695) is a cornerstone of green chemistry. For example, the synthesis of N-aryl-substituted pyrrolidines has been achieved through the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) in an acidic aqueous medium. Similarly, using non-toxic, reusable catalysts can significantly improve the sustainability of a synthetic process.
These green methodologies offer powerful and sustainable alternatives to traditional synthetic routes for constructing the pyrrolidine ring, a key component of the target molecule.
Synthesis of the Benzo[b]thiophene Core Structure and its Functionalization
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science. Its synthesis and subsequent functionalization are critical steps in the preparation of this compound.
A variety of robust synthetic methods have been established for the construction of the benzo[b]thiophene core. These methods often involve the cyclization of appropriately substituted benzene (B151609) derivatives.
| Method | Description | Starting Materials | Key Features |
| Electrophilic Cyclization of Alkynyl Thioanisoles | An intramolecular cyclization reaction where an electrophile activates the alkyne for attack by the sulfur atom. nih.gov | o-Alkynyl thioanisoles | Works well with various substituted alkynes, proceeds under moderate reaction conditions, and tolerates various functional groups. nih.gov |
| Aryne Reaction with Alkynyl Sulfides | A one-step intermolecular reaction where an aryne intermediate reacts with an alkynyl sulfide (B99878) to afford the benzo[b]thiophene skeleton. | o-Silylaryl triflates and alkynyl sulfides | Good functional group tolerance and allows for the synthesis of diverse multisubstituted benzo[b]thiophenes. |
| Palladium-Catalyzed C–S Coupling | Palladium catalysts are used to facilitate the formation of the C-S bond, leading to the thiophene (B33073) ring fused to the benzene ring. | e.g., 2-Bromo alkynylbenzenes and a sulfur source | An effective method for creating the core structure. |
| Oxidative Cyclization | Intramolecular cyclization of aryl sulfides in the presence of various catalysts under different reaction conditions. | Aryl sulfides | A versatile approach to the benzo[b]thiophene core. |
| Friedel–Crafts Type Annulations | Acid-catalyzed cyclization of precursors like arylthiomethyl ketones. nih.gov | Arylthiomethyl ketones | Primarily used for the preparation of 3-alkylbenzo[b]thiophenes. nih.gov |
These established methods provide a versatile toolkit for chemists to construct the fundamental benzo[b]thiophene skeleton required for the synthesis of the target compound.
The reactivity of the benzo[b]thiophene ring system is crucial for its functionalization. As an aromatic system, it undergoes both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: Electrophilic substitution is a key reaction for introducing functional groups onto the benzo[b]thiophene ring. The position of substitution is influenced by the electronic nature of the bicyclic system.
Position of Attack: Electrophilic attack predominantly occurs at the 3-position of the thiophene ring, as this leads to a more stable cationic intermediate where the aromatic sextet of the benzene ring is preserved. Substitution at the 2-position is less common but can occur.
Common Reactions: Halogenation (chlorination, bromination, iodination) and nitration are common electrophilic substitution reactions performed on benzo[b]thiophene. For example, the nitration of benzo[b]thiophene has been reported to yield 3-nitrobenzo[b]thiophene.
Nucleophilic Aromatic Substitution: Nucleophilic substitution reactions on the benzo[b]thiophene ring are less common than electrophilic substitutions and typically require the presence of activating electron-withdrawing groups or the use of strong nucleophiles. Halogen atoms on the ring, particularly at the 2- and 3-positions, can be displaced by nucleophiles. For instance, a halogen at the 2-position is subject to displacement by amine nucleophiles.
Understanding the substitution patterns of the benzo[b]thiophene ring is essential for planning the synthetic route to introduce substituents at specific positions, such as the 7-position.
Introducing substituents specifically at the 7-position of the benzo[b]thiophene ring requires careful strategic planning, as direct electrophilic substitution on the unsubstituted ring typically favors the 2- or 3-position. Therefore, alternative strategies are often employed:
Starting from a Pre-functionalized Benzene Ring: The most straightforward approach is to begin the synthesis with a benzene derivative that already has the desired substituent at the position that will become the 7-position of the final benzo[b]thiophene. For example, starting with a 1,2,3-trisubstituted benzene and then building the thiophene ring allows for precise control over the substitution pattern.
Directed Metalation: Directed ortho-metalation (DoM) can be a powerful tool. If a directing group is present on the benzene portion of the benzo[b]thiophene, it can direct lithiation (or other metalation) to an adjacent position. A subsequent reaction with an electrophile can then introduce the desired substituent.
Halogen-Dance Reaction followed by Cross-Coupling: If a halogen is present at another position on the benzene ring, a halogen-dance reaction can sometimes be used to isomerize it to the thermodynamically more stable position, potentially including the 7-position, under specific basic conditions. The resulting 7-halobenzo[b]thiophene can then undergo cross-coupling reactions.
Late-Stage C-H Functionalization: Modern methods involving transition-metal-catalyzed C-H activation and functionalization are emerging as powerful tools for directly introducing substituents at specific C-H bonds, including those on the benzene ring of benzo[b]thiophene. While challenging, this approach can provide a more direct route to 7-substituted derivatives.
Coupling Strategies for Benzo[b]thiophen-7-yl and Pyrrolidine Moieties
The final key step in the synthesis of this compound is the formation of the bond connecting the benzo[b]thiophene and pyrrolidine rings. Cross-coupling reactions are the most common and effective methods for achieving this transformation.
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound, a C-N bond needs to be formed between the 7-position of the benzo[b]thiophene and the nitrogen atom of the pyrrolidine ring, or a C-C bond between the 7-position and the 2-position of the pyrrolidine. The most likely synthetic disconnection points to a C-N bond formation via N-arylation.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This is a powerful and widely used method for forming C-N bonds. The general reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.
Reactants: A 7-halo-benzo[b]thiophene (e.g., 7-bromo- or 7-iodo-benzo[b]thiophene) would be coupled with pyrrolidine.
Catalyst System: The catalyst system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, XantPhos). The choice of ligand is crucial for the reaction's success and can influence the reaction conditions and scope.
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to facilitate the catalytic cycle.
| Reaction Type | Coupling Partners | Catalyst/Ligand Example | Key Features |
| Buchwald-Hartwig Amination | 7-Halo-benzo[b]thiophene + Pyrrolidine | Pd₂(dba)₃ / BINAP | A reliable and general method for N-arylation of amines. mdpi.com |
| Suzuki-Miyaura Coupling | 7-Halo-benzo[b]thiophene + 2-Boryl-pyrrolidine | Pd(OAc)₂ / SPhos | Forms a C-C bond; requires a pre-functionalized pyrrolidine. |
The Buchwald-Hartwig amination is a highly versatile and efficient method for constructing the target C-N bond, making it a preferred strategy for the final coupling step in the synthesis of this compound.
Direct C-H Arylation Methods
Direct C-H arylation has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon bonds, circumventing the need for pre-functionalized starting materials such as organometallic reagents. This approach is particularly valuable for the synthesis of complex molecules like this compound and its analogues, offering a more streamlined and environmentally benign alternative to traditional cross-coupling reactions. The direct coupling of a C-H bond on the pyrrolidine ring with a functionalized benzo[b]thiophene core represents a modern and efficient synthetic pathway.
Transition-metal catalysis, particularly with palladium, has been instrumental in the development of direct C-H arylation methodologies. For the synthesis of 2-(heteroaryl)pyrrolidines, a plausible and effective strategy involves the palladium-catalyzed C-H activation of a suitably N-substituted pyrrolidine, followed by coupling with a halogenated benzo[b]thiophene derivative, such as 7-halobenzo[b]thiophene.
A key aspect of achieving high regioselectivity in the C-H activation of the pyrrolidine ring is the use of a directing group. While various directing groups have been explored for C-H functionalization, the synthesis of 2-arylpyrrolidines can be envisioned through the adaptation of established protocols. For instance, methodologies developed for the C4-arylation of pyrrolidines utilizing an aminoquinoline directing group at the C3 position highlight a robust strategy for selective C-H activation. A similar approach could be adapted for C2-arylation.
The proposed synthetic approach would commence with the preparation of an N-substituted pyrrolidine bearing a directing group. This would then be subjected to a palladium-catalyzed direct C-H arylation with 7-halobenzo[b]thiophene. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, with conditions often requiring optimization to achieve high yields and selectivity.
A representative, though specifically adapted, set of conditions for the direct C-H arylation of an N-protected pyrrolidine with 7-iodobenzo[b]thiophene is detailed in the table below. These conditions are based on analogous palladium-catalyzed C-H arylation reactions of saturated heterocycles.
Table 1: Proposed Reaction Conditions for the Palladium-Catalyzed Direct C-H Arylation of N-Substituted Pyrrolidine with 7-Iodobenzo[b]thiophene
| Parameter | Condition | Role/Comment |
| Pyrrolidine Substrate | N-Protected Pyrrolidine (e.g., N-Boc-pyrrolidine) | The N-protecting group influences reactivity and stability. |
| Aryl Halide | 7-Iodobenzo[b]thiophene | The aryl coupling partner. Iodo derivatives are generally more reactive. |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | A common and effective palladium precursor for C-H activation. |
| Ligand | Tricyclohexylphosphine (PCy₃) or similar bulky, electron-rich phosphine | Stabilizes the palladium catalyst and promotes oxidative addition and reductive elimination. |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Essential for the C-H activation step. |
| Solvent | 1,4-Dioxane or Toluene | Aprotic solvents are typically used to prevent competitive reactions. |
| Temperature | 100-140 °C | Elevated temperatures are generally required to overcome the activation energy of the C-H bond cleavage. |
| Reaction Time | 12-48 hours | Reaction progress should be monitored by techniques such as TLC or GC-MS. |
The research findings for analogous C-H arylations of pyrrolidines and related saturated heterocycles provide a strong foundation for the development of a specific protocol for this compound. The use of a directing group attached to the pyrrolidine nitrogen or another position on the ring would be a primary strategy to control the regioselectivity of the C-H activation, favoring the C2 position.
The scope of this methodology could be extended to a variety of substituted pyrrolidines and benzo[b]thiophene analogues. For instance, different substituents on the benzo[b]thiophene ring could be tolerated, allowing for the synthesis of a library of related compounds. Similarly, variations in the substitution pattern of the pyrrolidine ring could be explored.
The following table summarizes the key reactants and reagents in the proposed direct C-H arylation methodology.
Table 2: Key Reactants and Reagents for the Synthesis of this compound via Direct C-H Arylation
| Compound Name | Role in Reaction |
| N-tert-Butoxycarbonylpyrrolidine | Pyrrolidine starting material |
| 7-Iodobenzo[b]thiophene | Arylating agent |
| Palladium(II) Acetate | Catalyst |
| Tricyclohexylphosphine | Ligand |
| Potassium Carbonate | Base |
| 1,4-Dioxane | Solvent |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) for Proton Environment Analysis
No published data available.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
No published data available.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
No published data available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No published data available.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
No published data available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength and intensity of the absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
In the case of this compound, the primary chromophore is the benzo[b]thiophene moiety. The electronic properties of this aromatic system arise from the fusion of a benzene ring with a thiophene ring. A comparative look at the absorption spectra of benzene, thiophene, and benzo[b]thiophene reveals the effect of this condensation. While benzene and thiophene exhibit relatively weak absorption bands above 250 nm, the extended π-conjugated system of benzo[b]thiophene results in more significant absorption at longer wavelengths and renders the molecule more emissive. researchgate.net The pyrrolidine ring, being a saturated heterocycle, does not absorb significantly in the UV-Vis region but can have a modest auxochromic effect, potentially causing small shifts in the absorption maxima of the benzothiophene (B83047) chromophore.
The electronic transitions in benzo[b]thiophene and its derivatives are typically π → π* transitions, associated with the promotion of electrons within the aromatic system. The specific wavelengths of these transitions would be influenced by the substitution pattern on the ring and the solvent environment.
| Feature | Benzene | Thiophene | Benzo[b]thiophene |
| Absorption Profile | Weak absorption above 250 nm researchgate.net | Weak absorption above 250 nm researchgate.net | Significantly more emissive with absorption at longer wavelengths researchgate.net |
| Primary Transitions | π → π | π → π | π → π* |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule.
While a crystal structure for this compound itself is not publicly documented, a detailed X-ray diffraction analysis has been performed on a more complex analog: a spiropyrrolidine scaffold tethered to a benzo[b]thiophene moiety. mdpi.com This analysis offers a valuable model for understanding the structural possibilities within this class of compounds.
The study of this spiropyrrolidine analog revealed that the compound crystallizes in the orthorhombic crystal system with the P2₁2₁2₁ space group. researchgate.net A notable finding from the X-ray structure analysis was the presence of disorder in the crystal, with the molecule existing in two distinct conformations. This disorder arose from both rotational and positional variations of the benzothiophene and thiophene rings, with each conformer having a partial occupancy of 50%. mdpi.com The energies of these two conformers were found to be very similar, justifying their coexistence within the crystal lattice. mdpi.com
| Parameter | Value for a Spiropyrrolidine-Benzo[b]thiophene Analog |
| Crystal System | Orthorhombic researchgate.net |
| Space Group | P2₁2₁2₁ researchgate.net |
| Key Structural Feature | Disorder over two positions (50%:50% occupancy) mdpi.com |
For the spiropyrrolidine-benzo[b]thiophene analog, Hirshfeld analysis was employed to dissect the molecular packing. mdpi.com The analysis revealed a two-dimensional hydrogen bond network extending along the ac-plane of the crystal. mdpi.com However, the specific intermolecular interactions differed between the two coexisting conformers. mdpi.com
Stereochemical Aspects and Chiral Synthesis
Control of Stereogenicity in Pyrrolidine (B122466) Ring Formation
The formation of the pyrrolidine ring itself is a pivotal step where stereogenicity can be established. Several synthetic methodologies allow for the control of stereochemistry during cyclization. One of the most powerful methods is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. sci-hub.rursc.org The stereochemical outcome of this reaction can be controlled by the geometry of the reactants and the reaction conditions, often leading to highly substituted pyrrolidines with excellent stereoselectivity. rsc.org
Another common strategy involves the cyclization of acyclic precursors. For instance, the reductive cyclization of γ-nitro ketones or similar functionalized linear molecules can generate the pyrrolidine ring. nih.gov The stereocenters in the acyclic starting material, often established through asymmetric reactions like Michael additions, can direct the stereochemical course of the cyclization, thereby controlling the final stereochemistry of the 2-substituted pyrrolidine. nih.gov
Furthermore, methods starting from chiral precursors, such as amino acids, inherently control the stereochemistry of the resulting pyrrolidine. Functional group manipulations and cyclization of these chiral building blocks ensure that the desired stereoisomer is obtained. mdpi.comnih.gov For example, strategies involving the reduction of a chiral pyroglutamate (B8496135) derivative can yield 2-substituted pyrrolidines with a defined stereocenter.
Diastereoselective and Enantioselective Synthetic Approaches for 2-(Benzo[b]thiophen-7-yl)pyrrolidine
While specific literature on the diastereoselective and enantioselective synthesis of this compound is limited, principles derived from the synthesis of analogous 2-aryl pyrrolidines are directly applicable.
Diastereoselective approaches often rely on the use of chiral auxiliaries attached to the precursor molecule. These auxiliaries direct the approach of reagents from a less sterically hindered face, leading to the preferential formation of one diastereomer. For example, the addition of a Grignard reagent corresponding to benzo[b]thiophene to a chiral imine derived from an amino alcohol like (R)-phenylglycinol can proceed with high diastereoselectivity. nih.govacs.org Subsequent removal of the chiral auxiliary yields the enantiomerically enriched pyrrolidine.
Enantioselective approaches utilize chiral catalysts to create the stereocenter without the need for stoichiometric chiral auxiliaries. A notable example is the 1,3-dipolar [3+2] cycloaddition between an azomethine ylide and a dipolarophile, such as a benzo[b]thiophene-derived alkene, in the presence of a chiral metal catalyst. sci-hub.ru This method can construct the pyrrolidine ring and set the stereocenter at the C-2 position in a single, highly enantioselective step.
Another powerful method is the catalytic asymmetric hydrogenation of a cyclic imine precursor, a 2-(benzo[b]thiophen-7-yl)-Δ¹-pyrroline. Using chiral transition-metal catalysts, such as those based on iridium or rhodium, can achieve high enantiomeric excesses (>99% ee) in the final pyrrolidine product. nih.gov
Chiral Pool Strategies for Pyrrolidine Synthesis
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For pyrrolidine synthesis, the amino acid L-proline is an exceptionally common and versatile starting point. mdpi.comglobethesis.commdpi.com
The synthesis of this compound can be envisioned starting from L-proline or its derivatives, such as 4-hydroxyproline. mdpi.comnih.gov A general strategy could involve the conversion of the carboxylic acid group of a protected proline into a ketone via reaction with an organometallic reagent, such as 7-lithiobenzo[b]thiophene. Subsequent stereoselective reduction of the ketone and deprotection would yield the target compound. The inherent chirality of proline ensures the stereochemical integrity of the C-2 position throughout the synthesis. globethesis.com
This approach is advantageous as it avoids the need for asymmetric catalysis or chiral separations, directly translating the stereochemistry of the starting material to the final product. mdpi.com
| Chiral Starting Material | Key Transformation Steps | Resulting Pyrrolidine |
| L-Proline | 1. N-protection (e.g., Boc) 2. Activation of carboxylic acid 3. Reaction with benzo[b]thiophen-7-yl organometallic reagent 4. Stereoselective reduction of ketone 5. Deprotection | (S)-2-(Benzo[b]thiophen-7-yl)pyrrolidine |
| (S)-Pyroglutamic Acid | 1. Reduction of carboxylic acid 2. Conversion of lactam to cyclic imine 3. Addition of benzo[b]thiophen-7-yl Grignard reagent | (S)-2-(Benzo[b]thiophen-7-yl)pyrrolidine |
| D-Mannitol | 1. Multi-step conversion to a chiral precursor 2. Introduction of nitrogen 3. Cyclization and functionalization | Chiral 2-substituted pyrrolidine |
This table presents hypothetical pathways based on established chiral pool strategies.
Catalytic Asymmetric Synthesis of Pyrrolidine Derivatives
Catalytic asymmetric synthesis represents the most modern and efficient approach to chiral pyrrolidines, offering high enantioselectivity with low catalyst loadings. acs.org These methods can be broadly categorized into biocatalysis, metal catalysis, and organocatalysis.
Biocatalysis: Enzymes offer unparalleled stereoselectivity. Imine reductases (IREDs) and transaminases are particularly effective for synthesizing chiral 2-aryl-substituted pyrrolidines. nih.govacs.org A synthetic route could involve the enzymatic reduction of a 2-(benzo[b]thiophen-7-yl)pyrroline intermediate using either an (R)- or (S)-selective IRED to access either enantiomer of the final product with excellent enantioselectivity (>99% ee). nih.gov Similarly, a transaminase could be used to asymmetrically aminate a corresponding ω-chloroketone, which then cyclizes in situ to form the chiral pyrrolidine. acs.org
Metal Catalysis: Transition metals like rhodium, iridium, palladium, and zinc are central to many asymmetric syntheses of pyrrolidines. acs.orgglobethesis.comacs.org
Asymmetric Hydrogenation: Iridium-catalyzed hydrogenation of a suitable pyrroline (B1223166) precursor is a highly effective method for producing chiral 2-aryl pyrrolidines.
C-H Insertion: Rhodium(II) catalysts can facilitate enantioselective C-H insertion reactions to form the pyrrolidine ring, offering high diastereo- and enantiocontrol. acs.org
Decarboxylative Allylation: Palladium-catalyzed asymmetric decarboxylative allylation reactions starting from proline derivatives can create pyrrolidines with a quaternary carbon center at the C-2 position. globethesis.com
Organocatalysis: Small organic molecules, often derived from proline itself, can catalyze asymmetric reactions. nih.govnih.gov A prominent strategy is the asymmetric Michael addition of a ketone to a nitroalkene. For the synthesis of a 2-aryl pyrrolidine, an organocatalyst like a diarylprolinol silyl (B83357) ether could catalyze the addition of a suitable ketone to a nitroalkene bearing the benzo[b]thiophene moiety. The resulting Michael adduct can then undergo reductive cyclization to form the highly functionalized, trisubstituted pyrrolidine with excellent diastereo- and enantioselectivity. nih.gov
| Catalytic Method | Catalyst Type | Key Reaction | Stereoselectivity |
| Biocatalytic Reduction | Imine Reductase (IRED) | Reduction of cyclic imine | >99% ee nih.gov |
| Biocatalytic Amination | Transaminase | Reductive amination of ω-chloroketone | ≥95% ee acs.org |
| Metal Catalysis | Iridium Complex | Asymmetric hydrogenation | Good yield and ee |
| Metal Catalysis | Rhodium(II) Complex | C-H insertion of carbenes | High enantio- and diastereocontrol acs.org |
| Organocatalysis | Diarylprolinol Silyl Ether | Michael addition/reductive cyclization | Excellent diastereo- and enantioselectivity nih.gov |
This table summarizes general catalytic approaches applicable to the synthesis of 2-aryl pyrrolidines.
Computational and Theoretical Chemistry Studies
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org This technique partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal). rsc.org The resulting three-dimensional Hirshfeld surface provides a detailed picture of how a molecule interacts with its neighboring molecules. scirp.orgmdpi.com
The surface can be mapped with various properties to analyze different aspects of intermolecular contacts. One of the most common properties is the normalized contact distance, d_norm. mdpi.com The d_norm value is calculated based on the distances from any point on the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. mdpi.com This mapping uses a color scale where:
Red regions indicate contacts that are shorter than the sum of the van der Waals radii, representing strong interactions like hydrogen bonds. scirp.orgscirp.org
White regions represent contacts approximately equal to the van der Waals separation. scirp.orgscirp.org
Blue regions signify contacts that are longer than the van der Waals radii, indicating weaker interactions. scirp.orgscirp.org
Other properties mapped onto the Hirshfeld surface include the shape index and curvedness. The shape index is used to identify complementary hollows and bumps on the surface, which are characteristic of π-π stacking interactions. mdpi.com Curvedness highlights flat areas of the surface, which also relate to stacking arrangements, and sharp edges that typically divide the surface into patches corresponding to contacts with different neighboring molecules.
While specific Hirshfeld surface analysis data for 2-(Benzo[b]thiophen-7-yl)pyrrolidine is not available in the reviewed literature, analysis of closely related benzothiophene (B83047) derivatives provides insight into the expected intermolecular interactions. For instance, the analysis of (E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide reveals the prevalence of several types of contacts. nih.gov
The following table summarizes the percentage contributions of the most significant intermolecular contacts for a representative benzothiophene derivative.
| Interaction Type | Contribution (%) | Description |
| H···H | 36.9% | Represents the most significant contribution, arising from the numerous hydrogen atoms on the molecular periphery. |
| C···H/H···C | 26.1% | Indicates significant van der Waals interactions between carbon and hydrogen atoms. |
| O···H/H···O | 15.1% | Suggests the presence of hydrogen bonding or close electrostatic interactions involving oxygen atoms. |
| F···H/H···F | 9.2% | Arises from the presence of fluorine substituents and their interactions with hydrogen atoms. |
| C···C | 6.7% | Can be indicative of π-π stacking interactions between aromatic rings. |
| S···C/C···S | 2.2% | Interactions involving the sulfur atom of the thiophene (B33073) ring. |
| S···H/H···S | 0.9% | Weaker interactions involving the sulfur and hydrogen atoms. |
| F···C/C···F | 0.8% | Minor contributions from fluorine-carbon contacts. |
| N···C/C···N | 0.7% | Interactions involving nitrogen atoms within the crystal structure. |
| Data is for the related compound (E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and is presented for illustrative purposes. nih.gov |
This detailed analysis allows for a comprehensive understanding of the forces that govern the crystal packing of benzothiophene-containing molecules, highlighting the relative importance of various weak interactions in stabilizing the supramolecular architecture. nih.gov
Structure Activity Relationship Sar Methodologies for Functional Derivatization
Systematic Structural Modifications of the Pyrrolidine (B122466) Moiety
The pyrrolidine ring is a key component of numerous biologically active compounds, and its conformation and substitution patterns significantly influence molecular interactions. nih.govnih.gov Modifications to this saturated heterocycle in 2-(Benzo[b]thiophen-7-yl)pyrrolidine can profoundly alter its binding affinity and efficacy at various biological targets.
Impact of N-Substituents on Molecular Interactions
The nitrogen atom of the pyrrolidine ring offers a straightforward point for chemical modification. The nature of the substituent on this nitrogen can affect the molecule's basicity, lipophilicity, and steric profile, all of which are crucial for its interaction with biological macromolecules.
Studies on analogous 2-(het)arylpyrrolidine systems have shown that the introduction of various substituents on the pyrrolidine nitrogen can modulate biological activity. For instance, N-acylation to form amides or N-alkylation can tune the conformational preferences of the pyrrolidine ring. beilstein-journals.org In the context of this compound, N-alkylation with small alkyl groups such as methyl or ethyl is predicted to have a minimal steric impact while slightly increasing the molecule's basicity. Larger, more complex substituents could introduce new binding interactions or, conversely, cause steric hindrance.
The table below illustrates the potential effects of various N-substituents on the physicochemical properties of the parent compound, extrapolated from general principles of medicinal chemistry.
| N-Substituent | Predicted Effect on Basicity | Predicted Effect on Lipophilicity | Potential for Additional Interactions |
| Hydrogen (H) | Baseline | Baseline | Hydrogen bond donor/acceptor |
| Methyl (CH₃) | Increased | Increased | Hydrophobic interactions |
| Acetyl (COCH₃) | Decreased | Slightly Increased | Hydrogen bond acceptor |
| Benzyl (CH₂Ph) | Slightly Increased | Significantly Increased | Pi-stacking, hydrophobic interactions |
Modifications at C-2 of the Pyrrolidine Ring
The C-2 position of the pyrrolidine ring is a chiral center, and its stereochemistry is a critical determinant of biological activity. The spatial orientation of the benzo[b]thiophene moiety relative to the pyrrolidine ring can dictate how the molecule fits into a binding pocket. Furthermore, substituents at other positions on the pyrrolidine ring, such as C-3, C-4, or C-5, can influence the puckering of the ring, which in turn affects the orientation of the C-2 substituent. nih.gov
For instance, in related systems, the introduction of a hydroxyl group at the C-4 position of a proline ring (a pyrrolidine carboxylic acid) has been shown to favor specific ring conformations. nih.gov Similarly, alkylation at the C-4 position can also lock the ring into a preferred conformation. nih.gov While specific data on C-2 modified this compound is limited, it can be inferred that such modifications would have a significant impact on the molecule's three-dimensional shape and, consequently, its biological activity.
Systematic Structural Modifications of the Benzo[b]thiophene Moiety
The benzo[b]thiophene scaffold is a prominent pharmacophore in medicinal chemistry, valued for its rigid, planar structure and its ability to engage in various non-covalent interactions. nih.gov
Substituent Effects on the Benzene (B151609) Ring of Benzo[b]thiophene
Modifications to the benzene portion of the benzo[b]thiophene ring primarily influence the molecule's electronic properties and lipophilicity. The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the entire ring system, which can affect its interactions with biological targets.
In a study of benzo[b]thiophene analogues of the antimycotic agent terbinafine (B446), where a side chain was attached at the 7-position (as in this compound), it was found that these derivatives were bioequivalents of the parent compound. nih.gov This suggests that the 7-position is a viable attachment point for side chains without loss of activity. Furthermore, the introduction of additional substituents on the benzo[b]thiophene ring at other positions had a marked effect on activity. nih.gov
The following table summarizes the observed effects of substituents on the benzo[b]thiophene ring in a related series of compounds.
| Substituent Position | Substituent | Observed Effect on Antifungal Activity |
| 3 | Chloro (Cl) | Significantly enhanced activity against Candida albicans |
| 3 | Bromo (Br) | Enhanced activity |
| 4 | Chloro (Cl) | Maintained activity |
| 5 | Fluoro (F) | Maintained activity |
| 6 | Chloro (Cl) | Maintained activity |
Data derived from studies on benzo[b]thiophene analogues of terbinafine with a side chain at the 7-position. nih.gov
Substituent Effects on the Thiophene (B33073) Ring of Benzo[b]thiophene
The thiophene ring of the benzo[b]thiophene moiety is generally more susceptible to chemical modification than the benzene ring. Theoretical studies on the nucleophilic aromatic substitution of thiophenes with pyrrolidine have provided insights into the reactivity of this ring system. nih.gov The presence of electron-withdrawing groups on the thiophene ring facilitates nucleophilic attack, indicating that the electronic nature of substituents on this ring can significantly influence its chemical properties and, by extension, its biological interactions. nih.gov
In the aforementioned study on terbinafine analogues, it was specifically noted that the combination of a side chain at position 7 and a halogen substituent at position 3 resulted in a synergistic enhancement of activity against certain fungal strains. nih.gov This highlights the importance of the substitution pattern on the thiophene portion of the benzo[b]thiophene ring. The 3-chloro-7-benzo[b]thienyl derivative was identified as a particularly potent compound in that series. nih.gov
Linker Region Modifications and their Conformational Implications
In this compound, the pyrrolidine and benzo[b]thiophene moieties are directly connected by a carbon-carbon single bond. This direct linkage means that the "linker region" is the bond itself, and modifications would involve changing the nature of this connection. However, a key consideration for this direct linkage is the rotational freedom around this bond.
The relative orientation of the two ring systems is determined by the dihedral angle of this connecting bond. This conformation can be influenced by steric hindrance from substituents on either ring that are adjacent to the linkage point. For example, a bulky substituent on the C-2 position of the pyrrolidine ring or on the C-6 position of the benzo[b]thiophene ring could restrict rotation and favor a particular conformation. This preferred conformation could, in turn, be either beneficial or detrimental to the molecule's ability to bind to its target. Conformational analysis of similar biaryl systems has shown that such steric effects can significantly impact the energy landscape of different rotational isomers. researchgate.net
Derivatization and Functionalization Strategies
Regioselective Functionalization of the Pyrrolidine (B122466) Ring
The pyrrolidine ring offers several sites for regioselective functionalization, primarily at the nitrogen atom and the C3, C4, and C5 positions of the saturated ring.
The secondary amine of the pyrrolidine ring is the most nucleophilic and readily functionalized position. Standard reactions for secondary amines can be employed for N-substitution.
N-Alkylation: Introduction of alkyl groups can be achieved using alkyl halides or through reductive amination with aldehydes or ketones.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or heteroaryl substituents.
N-Acylation: Reaction with acyl chlorides or acid anhydrides provides the corresponding N-amides, which can alter the electronic properties and biological activity of the molecule.
N-Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, which are stable functional groups often found in pharmacologically active compounds.
Functionalization of the carbon framework of the pyrrolidine ring is more challenging and often requires specific strategies to achieve regioselectivity.
| Position | Potential Functionalization Reaction | Reagents and Conditions | Expected Product |
| N1 | N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N-Alkyl-2-(benzo[b]thiophen-7-yl)pyrrolidine |
| N1 | N-Arylation | Aryl halide, Pd or Cu catalyst, Base | N-Aryl-2-(benzo[b]thiophen-7-yl)pyrrolidine |
| N1 | N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl-2-(benzo[b]thiophen-7-yl)pyrrolidine |
| C3/C4 | Lithiation followed by Electrophilic Quench | n-BuLi, TMEDA; Electrophile (e.g., R-X, CO2) | 3- or 4-Substituted-2-(benzo[b]thiophen-7-yl)pyrrolidine |
Functional Group Interconversions on the Benzo[b]thiophene Unit
The benzo[b]thiophene unit is an aromatic system that can undergo various functional group interconversions, primarily through electrophilic substitution or metal-catalyzed cross-coupling reactions. The directing effects of the fused benzene (B151609) and thiophene (B33073) rings, along with the pyrrolidine substituent, will influence the regioselectivity of these reactions. The C2 and C3 positions of the thiophene ring are generally the most reactive towards electrophiles.
Key transformations include:
Halogenation: Introduction of bromine or chlorine atoms at specific positions (e.g., C2, C3, or on the benzene ring) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These halogenated derivatives serve as versatile intermediates for further modifications.
Nitration and Sulfonation: Introduction of nitro or sulfonic acid groups onto the aromatic ring via standard electrophilic aromatic substitution conditions.
Formylation: The Vilsmeier-Haack reaction can introduce a formyl group, typically at the C3 position.
Cross-Coupling Reactions: Halogenated or triflated derivatives of the benzo[b]thiophene unit can participate in Suzuki, Stille, Heck, or Sonogashira coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
| Reaction Type | Reagent | Typical Position of Substitution | Product Class |
| Bromination | N-Bromosuccinimide (NBS) | C2 or C3 | Bromo-benzo[b]thiophene derivative |
| Nitration | HNO3/H2SO4 | Positions on the benzene ring | Nitro-benzo[b]thiophene derivative |
| Formylation | POCl3, DMF | C3 | Benzo[b]thiophene-3-carbaldehyde derivative |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Position of a halogen or triflate | Aryl-substituted benzo[b]thiophene derivative |
Synthesis of Complex Polycyclic Systems Incorporating the 2-(Benzo[b]thiophen-7-yl)pyrrolidine Scaffold
The this compound scaffold can serve as a building block for the synthesis of more complex, rigid polycyclic systems. ccspublishing.org.cnresearchgate.net This can be achieved through intramolecular cyclization reactions or by participating in cycloaddition reactions.
Strategies for constructing polycyclic systems include:
Intramolecular Friedel-Crafts Reactions: If the pyrrolidine nitrogen is functionalized with a suitable chain containing an electrophilic center (e.g., an acyl group), an intramolecular cyclization onto the electron-rich benzo[b]thiophene ring can lead to the formation of a new fused ring.
Pictet-Spengler Reaction: Functionalization of the pyrrolidine nitrogen with a phenylethylamine moiety, followed by reaction with an aldehyde or ketone, could initiate a Pictet-Spengler type cyclization, fusing a new ring system to the pyrrolidine.
Diels-Alder Reactions: The benzo[b]thiophene moiety can potentially act as a dienophile in Diels-Alder reactions, although this is less common. More feasible is the functionalization of the scaffold with diene or dienophile moieties to participate in cycloadditions.
A recent review highlights various strategies for synthesizing benzo[b]thiophene-fused polycyclic derivatives, which could potentially be adapted for the this compound scaffold. ccspublishing.org.cn
Development of Prodrugs and Conjugates Utilizing the Core Structure
The inherent functionalities of the this compound scaffold, particularly the secondary amine, make it an attractive candidate for the development of prodrugs and bioconjugates.
Prodrug Strategies: The secondary amine can be temporarily masked with a promoiety that is cleaved in vivo to release the active parent drug. Common promoieties include carbamates, amides, or phosphates that can be designed for enzymatic or pH-dependent cleavage. This approach can be used to improve solubility, stability, or pharmacokinetic properties.
Conjugation to Biomolecules: The pyrrolidine nitrogen or a functional handle introduced elsewhere on the scaffold can be used to conjugate the molecule to larger biomolecules such as peptides, antibodies, or polymers. This is a common strategy in drug delivery to target specific tissues or cells, or to improve the therapeutic index of a compound. For example, conjugation to a targeting ligand could direct the molecule to a specific receptor.
The development of such conjugates would involve standard bioconjugation chemistries, such as amide bond formation, click chemistry, or the formation of stable linkers.
Future Research Directions and Advanced Applications in Chemical Biology
Exploration of Novel Synthetic Routes for Enhanced Scalability and Sustainability
The future development and application of 2-(Benzo[b]thiophen-7-yl)pyrrolidine and its derivatives are contingent upon the availability of efficient, scalable, and sustainable synthetic methodologies. Current synthetic strategies for benzo[b]thiophenes and pyrrolidines often involve multi-step processes that may not be amenable to large-scale production or align with the principles of green chemistry. researchgate.netnih.gov Future research should therefore focus on developing novel synthetic routes that address these limitations.
Key areas of exploration include:
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. nih.gov The application of flow chemistry to the synthesis of the this compound scaffold could enable rapid and efficient production, facilitating further biological evaluation. nih.govacs.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild and environmentally benign conditions. nih.gov Exploring photocatalytic strategies for the key bond-forming steps in the synthesis of this compound could lead to more sustainable and atom-economical routes.
Green Chemistry Approaches: The development of synthetic methods that utilize non-toxic reagents, renewable solvents, and catalytic processes is a critical aspect of modern pharmaceutical chemistry. openochem.org Research into one-pot reactions, multicomponent reactions, and the use of greener catalysts for the synthesis of both the benzo[b]thiophene and pyrrolidine (B122466) moieties will be crucial for the sustainable development of this compound class. openochem.org
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced scalability, improved safety, precise reaction control, potential for automation. |
| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source, high selectivity. |
| Green Chemistry | Reduced waste, use of non-toxic reagents and solvents, improved atom economy. |
High-Throughput Synthesis and Screening of Derivatives
To fully elucidate the therapeutic potential of the this compound scaffold, the synthesis and screening of large libraries of derivatives are essential. High-throughput synthesis (HTS) and combinatorial chemistry techniques are powerful tools for rapidly generating molecular diversity and identifying promising lead compounds. nih.gov
Future efforts should focus on:
Combinatorial Library Synthesis: Developing a robust solid-phase or solution-phase synthetic route to this compound that allows for the facile introduction of a wide range of substituents on both the benzo[b]thiophene and pyrrolidine rings. This will enable the creation of large, diverse compound libraries.
DNA-Encoded Libraries (DELs): The use of DNA-encoded library technology offers a powerful platform for the synthesis and screening of vast numbers of compounds. nih.govnih.govnih.gov A DNA-compatible synthesis of the this compound scaffold would allow for the creation of exceptionally large and diverse libraries for screening against a wide array of biological targets. nih.govnih.gov
Automated Synthesis Platforms: The use of automated synthesis platforms can significantly accelerate the synthesis of compound libraries, enabling medicinal chemists to focus on the design and analysis of new molecules. acs.orgsciopen.com
| Technology | Application to this compound Research |
| Combinatorial Chemistry | Rapid generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies. |
| DNA-Encoded Libraries | Synthesis and screening of vast libraries to identify novel biological targets and hit compounds. |
| Automated Synthesis | Acceleration of library synthesis and optimization of lead compounds. |
Integration with Advanced Nanotechnology for Targeted Delivery (Conceptual Framework)
The therapeutic efficacy of many promising compounds is often limited by poor bioavailability, off-target toxicity, and the inability to cross biological barriers such as the blood-brain barrier (BBB). crimsonpublishers.com Advanced nanotechnology offers a promising avenue to overcome these challenges by enabling the targeted delivery of therapeutic agents to specific cells or tissues. mdpi.commdpi.comnih.gov For this compound derivatives, particularly those with potential central nervous system (CNS) activity, nanotechnology-based delivery systems could be transformative. mdpi.comnih.gov
Conceptual frameworks for future research include:
Functionalized Nanoparticles: Encapsulating this compound derivatives within functionalized nanoparticles (e.g., liposomes, polymeric micelles, or solid lipid nanoparticles) could enhance their solubility, stability, and circulation time. nih.govjuniperpublishers.commdpi.com Surface modification of these nanoparticles with specific targeting ligands (e.g., antibodies, peptides, or aptamers) could facilitate their accumulation at the desired site of action, such as tumor cells or specific brain regions. nih.govnih.govmdpi.com
Crossing the Blood-Brain Barrier: For CNS-active compounds, overcoming the BBB is a major hurdle. Nanoparticles can be engineered to cross the BBB through various mechanisms, including receptor-mediated transcytosis. sciopen.comcrimsonpublishers.commdpi.com Future research could focus on developing nanoparticle formulations of this compound derivatives specifically designed for efficient CNS delivery. sciopen.commdpi.com
| Nanocarrier Type | Potential Application for this compound Derivatives |
| Liposomes | Encapsulation of both hydrophilic and lipophilic derivatives to improve solubility and reduce toxicity. |
| Polymeric Micelles | Delivery of poorly water-soluble derivatives, with the potential for stimuli-responsive drug release. |
| Solid Lipid Nanoparticles | Enhanced stability and controlled release profiles, suitable for oral and parenteral administration. |
| Functionalized Nanoparticles | Targeted delivery to specific cell types or tissues, including crossing the blood-brain barrier. |
Application in New Chemical Entity (NCE) Discovery Platforms
The this compound scaffold represents a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. openochem.orgnih.govnih.gov Such scaffolds are valuable starting points for the discovery of new chemical entities (NCEs). nih.gov
Future research should leverage this potential through:
Fragment-Based Drug Discovery (FBDD): The this compound core could be utilized as a novel fragment in FBDD campaigns. nih.gov By screening this fragment against a variety of biological targets, researchers can identify initial hits that can then be grown and optimized into potent and selective drug candidates. nih.gov
Diversity-Oriented Synthesis (DOS): DOS aims to create collections of structurally diverse and complex molecules that explore novel areas of chemical space. nih.govcam.ac.ukrsc.org Applying DOS principles to the this compound scaffold could lead to the discovery of compounds with unprecedented biological activities. nih.govrsc.org
| Discovery Platform | Role of the this compound Scaffold |
| Privileged Scaffold-Based Discovery | Serves as a versatile template for the design of libraries targeting various biological receptors. researchgate.netopenochem.orgacs.org |
| Fragment-Based Drug Discovery | Acts as a novel, three-dimensional fragment for screening and subsequent lead optimization. nih.gov |
| Diversity-Oriented Synthesis | Provides a core structure for the generation of structurally diverse and complex compound libraries. nih.govcam.ac.uk |
Investigation of Stereoisomer-Specific Research Activities
The this compound molecule possesses at least one stereocenter at the C2 position of the pyrrolidine ring, and potentially more depending on substitution. It is well-established that different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. hilarispublisher.comnih.govslideshare.net Therefore, a thorough investigation of the stereoisomer-specific activities of this compound is crucial for its future development.
Future research in this area should include:
Stereoselective Synthesis: The development of synthetic methods that allow for the selective synthesis of individual enantiomers and diastereomers of this compound derivatives is essential. nih.govresearchgate.net
Chiral Separation: For racemic mixtures, the development of efficient chiral separation techniques, such as chiral chromatography, will be necessary to isolate and study the individual stereoisomers.
Pharmacological Evaluation of Individual Isomers: Each stereoisomer should be independently evaluated for its biological activity, potency, selectivity, and toxicity. This will provide a clear understanding of the structure-activity relationship and help to identify the most promising isomer for further development. nih.govresearchgate.net The spatial arrangement of substituents on the pyrrolidine ring can significantly influence binding to biological targets. nih.govresearchgate.net
| Research Area | Importance for this compound |
| Stereoselective Synthesis | Enables the direct production of the desired, most active stereoisomer, improving efficiency and reducing waste. |
| Chiral Separation | Allows for the isolation and characterization of individual stereoisomers from racemic mixtures. |
| Stereoisomer-Specific Bioactivity | Determines which stereoisomer possesses the desired therapeutic effect and which may be inactive or contribute to side effects. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Benzo[b]thiophen-7-yl)pyrrolidine, and how can purity be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, pyrrolidine derivatives are often prepared by reacting benzo[b]thiophene precursors with pyrrolidine under catalytic conditions (e.g., palladium coupling). Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm) and confirmed via <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy. High-resolution mass spectrometry (HRMS) is critical to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 244.1023) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in dichloromethane/hexane. SHELX programs (e.g., SHELXL for refinement) are used to resolve bond lengths (e.g., C–S = 1.74 Å) and dihedral angles (e.g., benzo[b]thiophene-pyrrolidine = 12.3°). Data-to-parameter ratios >15 ensure reliability .
Q. What analytical techniques are used to characterize intermediates during synthesis?
- Methodology : Thin-layer chromatography (TLC) monitors reaction progress (silica gel GF254, ethyl acetate/hexane = 1:3). Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C–N stretch at ~1,250 cm<sup>-1</sup>). Gas chromatography-mass spectrometry (GC-MS) detects volatile byproducts (e.g., unreacted pyrrolidine fragments) .
Advanced Research Questions
Q. How can computational modeling optimize the binding affinity of this compound to serotonin receptors?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with 5-HT2C receptors. Key parameters include binding energy (ΔG < −8.5 kcal/mol) and hydrogen bonding with residues (e.g., Asp134). Comparative studies with analogs (e.g., fluorophenyl derivatives) validate selectivity .
Q. What experimental strategies resolve contradictions in pharmacological data (e.g., conflicting IC50 values)?
- Methodology : Replicate assays under standardized conditions (e.g., CHO-K1 cells, 72-hour incubation). Control variables include solvent polarity (DMSO concentration ≤0.1%) and temperature (37°C ± 0.5°C). Use orthogonal assays (e.g., calcium flux vs. cAMP accumulation) to confirm target engagement. Statistical analysis (ANOVA, p < 0.05) identifies outliers .
Q. How does stereochemistry influence the compound’s activity, and how are enantiomers resolved?
- Methodology : Chiral chromatography (Chiralpak IA column, hexane/isopropanol = 90:10) separates enantiomers. Circular dichroism (CD) confirms absolute configuration. Pharmacological testing shows (R)-enantiomers exhibit 5-fold higher 5-HT2C affinity than (S)-forms due to steric hindrance differences .
Q. What strategies mitigate impurities in scaled-up synthesis (e.g., N-oxide byproducts)?
- Methodology : Optimize reaction conditions (e.g., inert atmosphere, <40°C) to suppress oxidation. Post-synthesis, flash chromatography (silica gel, gradient elution) removes impurities like N-oxide derivatives (retention time = 1.17 relative to parent compound). LC-MS thresholds: total impurities <1.0% .
Key Considerations
- Structural Nuances : The benzo[b]thiophene moiety enhances π-π stacking with aromatic residues in receptors, while pyrrolidine’s flexibility improves bioavailability .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data (e.g., depositing crystallographic data in CCDC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
